

Spectroscopic Analysis of Ethyl 2-(5-nitropyridin-2-yl)acetate: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-(5-nitropyridin-2-yl)acetate

Cat. No.: B168430

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Abstract

Ethyl 2-(5-nitropyridin-2-yl)acetate is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application and further development. This technical guide outlines the expected spectroscopic characteristics of **Ethyl 2-(5-nitropyridin-2-yl)acetate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a comprehensive, publicly available dataset for this specific molecule is not readily available, this document provides predicted values and general methodologies based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **Ethyl 2-(5-nitropyridin-2-yl)acetate** based on its chemical structure and data from analogous compounds. These values should be considered as estimates and require experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.3	d	1H	H-6 (proton on the pyridine ring, ortho to the nitro group)
~8.4	dd	1H	H-4 (proton on the pyridine ring, meta to the nitro group)
~7.5	d	1H	H-3 (proton on the pyridine ring, ortho to the acetate group)
~4.2	q	2H	-O-CH ₂ -CH ₃ (ethyl ester)
~3.9	s	2H	-CH ₂ -COOEt (methylene bridge)
~1.3	t	3H	-O-CH ₂ -CH ₃ (ethyl ester)

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~169	C=O (ester carbonyl)
~160	C-2 (pyridine ring, attached to the acetate group)
~148	C-5 (pyridine ring, attached to the nitro group)
~145	C-6 (pyridine ring)
~135	C-4 (pyridine ring)
~124	C-3 (pyridine ring)
~62	-O-CH ₂ -CH ₃ (ethyl ester)
~45	-CH ₂ -COOEt (methylene bridge)
~14	-O-CH ₂ -CH ₃ (ethyl ester)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~2980-2850	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1590, 1480	Medium-Strong	C=C and C=N stretch (pyridine ring)
~1530, 1350	Strong	N-O asymmetric and symmetric stretch (nitro group)
~1250	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

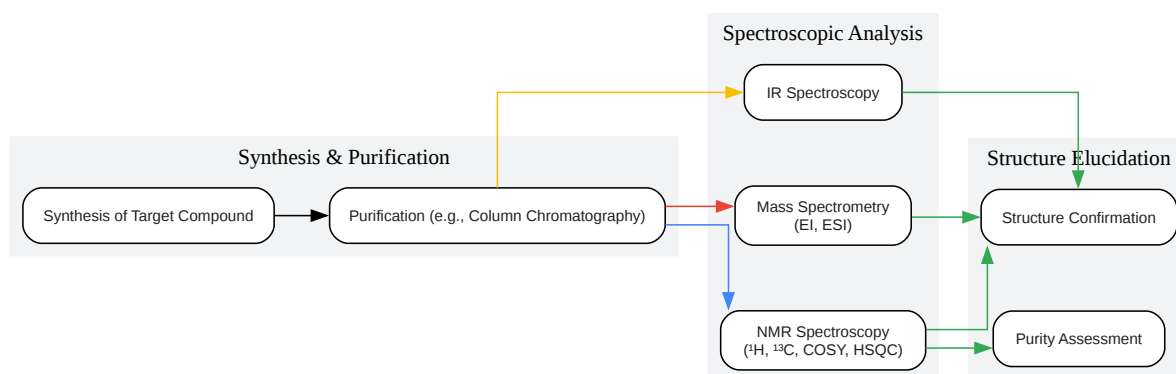
m/z	Ion
210.06	[M] ⁺ (Molecular Ion)
165.05	[M - OEt] ⁺
137.05	[M - COOEt] ⁺
164.05	[M - NO ₂] ⁺

Experimental Protocols

A detailed experimental protocol for the synthesis of **Ethyl 2-(5-nitropyridin-2-yl)acetate** is not readily available in the surveyed literature. However, a general synthetic approach would likely involve the nucleophilic aromatic substitution of a suitable dihalopyridine with an ethyl acetate enolate, followed by nitration.

General Spectroscopic Analysis Workflow

The characterization of a synthesized compound like **Ethyl 2-(5-nitropyridin-2-yl)acetate** follows a standard analytical workflow to confirm its identity, purity, and structure.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the expected spectral characteristics of **Ethyl 2-(5-nitropyridin-2-yl)acetate**. For definitive structural confirmation and purity assessment, experimental acquisition and analysis of NMR, IR, and MS data are essential. The provided workflow illustrates the standard procedure for such a characterization, which is a critical step in the development and application of novel chemical entities.

- To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 2-(5-nitropyridin-2-yl)acetate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b168430#spectroscopic-data-of-ethyl-2-5-nitropyridin-2-yl-acetate-nmr-ir-ms\]](https://www.benchchem.com/product/b168430#spectroscopic-data-of-ethyl-2-5-nitropyridin-2-yl-acetate-nmr-ir-ms)

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com